molecular formula C7H9NO2S B1360075 4-Methylthiazole-5-propionic acid CAS No. 6469-32-5

4-Methylthiazole-5-propionic acid

Cat. No. B1360075
CAS RN: 6469-32-5
M. Wt: 171.22 g/mol
InChI Key: HPMBMJNAPIPXFK-UHFFFAOYSA-N
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Description

4-Methylthiazole-5-propionic acid is a compound that has gained attention in various fields of research and industry. It has a molecular formula of C7H9NO2S and a molecular weight of 171.211 . The compound is also known by other names such as 3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid .


Molecular Structure Analysis

The InChI key for 4-Methylthiazole-5-propionic acid is HPMBMJNAPIPXFK-UHFFFAOYSA-N . The Canonical SMILES representation is CC1=C(SC=N1)CCC(=O)O . These representations provide a way to describe the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Methylthiazole-5-propionic acid has a molecular weight of 171.22 g/mol . It has a computed XLogP3 value of 1 , which is a measure of its lipophilicity. The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . It also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 171.03539970 g/mol . The topological polar surface area is 78.4 Ų .

Scientific Research Applications

Precursor of Aneurin

  • Scientific Field: Biochemistry
  • Application Summary: 4-Methylthiazole-5-propionic acid has been identified as a possible precursor of aneurin .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not explicitly mentioned in the source .

Biological Production of Propionic Acid

  • Scientific Field: Biotechnology
  • Application Summary: Propionic acid and its derivatives, which are considered “Generally Recognized As Safe” food additives, are used as an anti-microbial and anti-inflammatory agent, herbicide, and artificial flavor in diverse industrial applications. They are produced via biological pathways using Propionibacterium and some anaerobic bacteria .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not explicitly mentioned in the source .

Synthesis of Aromatic Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Methylthiazole-5-propionic acid can be used in the synthesis of aromatic compounds .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not explicitly mentioned in the source .

HPLC Analysis

  • Scientific Field: Analytical Chemistry
  • Application Summary: 4-Methylthiazole-5-propionic acid can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method .
  • Methods of Application: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
  • Results or Outcomes: This method allows for the separation of 4-Methylthiazole-5-propionic acid in a sample .

Precursor of Aneurin

  • Scientific Field: Biochemistry
  • Application Summary: 4-Methylthiazole-5-propionic acid has been identified as a possible precursor of aneurin .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not explicitly mentioned in the source .

Biological Potential of Indole Derivatives

  • Scientific Field: Pharmaceutical Sciences
  • Application Summary: Indole derivatives, which include 4-Methylthiazole-5-propionic acid, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not explicitly mentioned in the source .

properties

IUPAC Name

3-(4-methyl-1,3-thiazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-5-6(11-4-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMBMJNAPIPXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214989
Record name 4-Methylthiazole-5-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiazole-5-propionic acid

CAS RN

6469-32-5
Record name 4-Methyl-5-thiazolepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6469-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylthiazole-5-propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006469325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylthiazole-5-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylthiazole-5-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLTHIAZOLE-5-PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVN6YGK7M5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
CR Harington, RCG Moggridge - Journal of the Chemical Society …, 1939 - pubs.rsc.org
From a biological point of view the most striking feature of the aneurin molecule is the occurrence in it of a thiazole group which appears here for the first time among natural products; …
Number of citations: 15 pubs.rsc.org
CR Harington, RCG Moggridge - Biochemical Journal, 1940 - ncbi.nlm.nih.gov
The amino-acid could be acetylated in excellent yield by boiling with acetic acid containing one equivalent of acetic anhydride, and it was found that the condensation of the pyrimidine (…
Number of citations: 23 www.ncbi.nlm.nih.gov
GWE Plaut - Annual review of biochemistry, 1961 - annualreviews.org
Thus, the label from simple precursor substances is incorporated into ana logous positions in structurally related moieties of these substances; the biosynthesis of flavin is enhanced in …
Number of citations: 87 www.annualreviews.org
MB Alam, A Ahmed, S Islam, HJ Choi, MA Motin, S Kim… - Antioxidants, 2020 - mdpi.com
… -2,4-dimethylthiazole, dialanine, 4-methylthiazole-5-propionic acid, L-α-aminosuberic acid, 1… -2,4-dimethylthiazole, dialanine, 4-methylthiazole-5-propionic acid, L-α-aminosuberic acid, 1…
Number of citations: 19 www.mdpi.com
D Saikia, R Kesavan, B Stephen Inbaraj, PK Dikkala… - Foods, 2023 - mdpi.com
… ionisation mass spectroscopy reported twelve alkaloids, such as hydroxymethylserine, 5-acetyl-2,4-dimethylthiazole, γ-Aminobutyric acid (GABA), 4-methylthiazole-5-propionic acid, N-…
Number of citations: 2 www.mdpi.com
F SHIMOMURA, J OGATA, H NAKAYAMA… - The Journal of …, 1957 - jstage.jst.go.jp
Many bacteria are known to synthesize thiamine in the cells. It is gener ally believed(1-3) that the pathway of its biosynthesis is as follows: Pyrimidine moiety(Pm)+ thiazole moiety(Th)• …
Number of citations: 9 www.jstage.jst.go.jp
CR Harington, RCG Moggridge - 1939
Number of citations: 0
BCP JANSEN - The Vitamins, 1954 - Elsevier
Number of citations: 0
P Schwarze, JM Wiame, JA Lovern… - The Metabolism of Sulfur …, 1958 - Springer
Als Pfeffer kurz vor der Jahrhundertwende sein Lehrbuch der Pflanzen-physiologie schrieb, war über die Rolle des Phosphors im Stoffwechsel noch wenig bekannt. „Dieser ist mit …
Number of citations: 4 link.springer.com

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